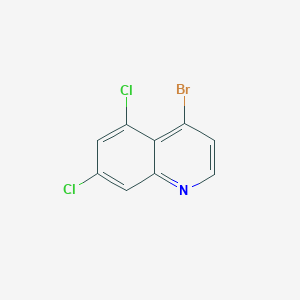

4-Bromo-5,7-dichloroquinoline

Descripción general

Descripción

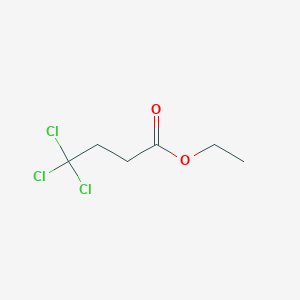

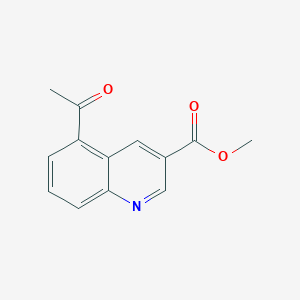

4-Bromo-5,7-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 . It is a solid substance . This compound is a derivative of quinoline, a class of compounds that have been used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 4-Bromo-5,7-dichloroquinoline consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The molecule is substituted at the 4-position with a bromine atom and at the 5 and 7 positions with chlorine atoms .Physical And Chemical Properties Analysis

4-Bromo-5,7-dichloroquinoline is a solid substance . It has a molecular weight of 276.94 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Intermediates and Inhibitors

- 4-Bromo-5,7-dichloroquinoline has been utilized as an intermediate in the synthesis of various pharmacologically relevant compounds. Lei et al. (2015) discuss the synthesis of a compound from 6-bromoquinolin-4-ol, which is an essential intermediate for PI3K/mTOR inhibitors, indicating the importance of bromoquinolines in medicinal chemistry (Lei et al., 2015).

Antimalarial Activity

- Bromoquinolines have demonstrated potential in antimalarial applications. Scott et al. (1988) found that certain Mannich bases derived from bromoquinolines exhibited superior activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains compared to established antimalarials (Scott et al., 1988).

Synthetic Methodology and Chemistry

- Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a related bromoquinoline, highlighting the chemical intricacies and applications of bromoquinolines in synthetic organic chemistry (Wlodarczyk et al., 2011).

Alkoxydehalogenation Studies

- Osborne and Miller (1993) conducted studies on regioselective alkoxydehalogenation of dibromoquinolines, further showcasing the versatility of bromoquinolines in chemical synthesis and modification (Osborne & Miller, 1993).

Antileishmanial and Antitubercular Agents

- Carmo et al. (2011) synthesized 4-amino-7-chloroquinoline derivatives and investigated their platinum(II) complexes for antileishmanial and antitubercular activities, suggesting the therapeutic potential of modified bromoquinolines (Carmo et al., 2011).

Vibrational Spectroscopy and Molecular Analysis

- Lakshmi et al. (2011) conducted comparative vibrational spectroscopic studies on dibromoquinolines, providing insights into the molecular properties and stability of these compounds (Lakshmi et al., 2011).

Photolabile Protecting Group in Photochemistry

- Fedoryak and Dore (2002) described the use of a brominated hydroxyquinoline as a photolabile protecting group, highlighting an application of bromoquinolines in photochemistry and potentially in biological studies (Fedoryak & Dore, 2002).

Safety and Hazards

The safety data sheet for 4,7-Dichloroquinoline indicates that it causes skin irritation and serious eye irritation . Similar safety and hazard information for 4-Bromo-5,7-dichloroquinoline specifically was not found in the search results. As with all chemicals, it should be handled with appropriate safety measures.

Mecanismo De Acción

Target of Action

4-Bromo-5,7-dichloroquinoline is a derivative of 7-chloro-4-aminoquinoline 4-aminoquinoline derivatives have been found to display a range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It’s synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .

Biochemical Pathways

Given its structural similarity to 4-aminoquinoline derivatives, it may influence a variety of biochemical pathways associated with its bioactive properties .

Pharmacokinetics

Its molecular weight is 276.94 , which may influence its bioavailability and distribution within the body.

Result of Action

Some 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (mic) values in the range of 15 to 125 µg/mL .

Propiedades

IUPAC Name |

4-bromo-5,7-dichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLDNCUVSWZBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632685 | |

| Record name | 4-Bromo-5,7-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5,7-dichloroquinoline | |

CAS RN |

203261-25-0 | |

| Record name | 4-Bromo-5,7-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)

![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)

![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)

![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)